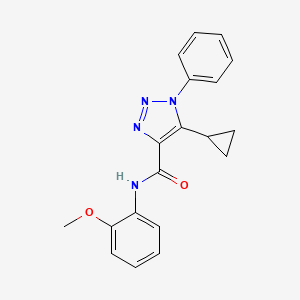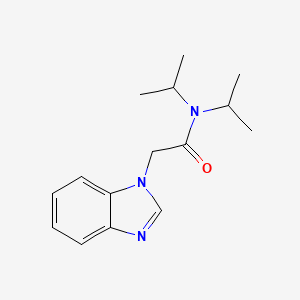
N-(2-methoxybenzyl)-1-phenylbutan-1-amine hydrochloride
Übersicht
Beschreibung
N-(2-methoxybenzyl)-1-phenylbutan-1-amine hydrochloride, commonly known as MBDB, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been studied for its potential medical applications and has been used in scientific research.
Wirkmechanismus
MBDB acts on the central nervous system by increasing the levels of certain neurotransmitters, such as serotonin and dopamine. It is believed to exert its effects through the inhibition of monoamine oxidase, an enzyme that breaks down these neurotransmitters.
Biochemical and Physiological Effects:
MBDB has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and reduced anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
MBDB has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects. However, its psychoactive properties and potential for abuse make it a challenging compound to work with, and strict safety protocols must be followed.
Zukünftige Richtungen
There are several potential future directions for research on MBDB. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and their role in behavior and cognition. Finally, there is potential for the development of new psychoactive compounds based on the structure of MBDB, which could have novel therapeutic applications.
Wissenschaftliche Forschungsanwendungen
MBDB has been studied for its potential medical applications, particularly as an antidepressant and anxiolytic. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-9-17(15-10-5-4-6-11-15)19-14-16-12-7-8-13-18(16)20-2;/h4-8,10-13,17,19H,3,9,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSKWXAQIKAKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4446917.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4446919.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446926.png)


![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)
![[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4446962.png)


![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4446982.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)-beta-alaninamide](/img/structure/B4446991.png)
![6,7-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B4446997.png)